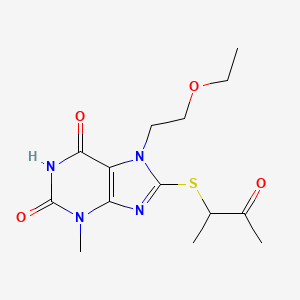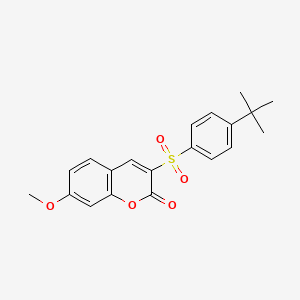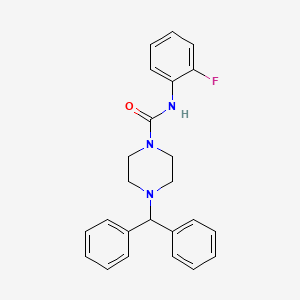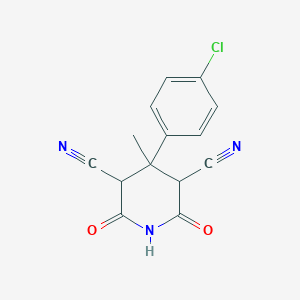![molecular formula C16H17NO4S B2425748 4-[(甲磺酰)(苯基)氨基]甲基)苯甲酸甲酯 CAS No. 333357-36-1](/img/structure/B2425748.png)
4-[(甲磺酰)(苯基)氨基]甲基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate: is an organic compound with the molecular formula C16H17NO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a methylsulfonyl and phenyl group. This compound is known for its applications in organic synthesis and potential biological activities.
科学研究应用
Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Mode of Action
It is likely that the compound interacts with its targets through its sulfonyl and amino groups, which are common functional groups involved in protein binding .
Pharmacokinetics
The presence of the methyl and sulfonyl groups may influence its absorption and distribution in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate typically involves a multi-step process:
Starting Material: The synthesis begins with 4-aminobenzoic acid.
Esterification: The carboxyl group of 4-aminobenzoic acid is esterified with methanol in the presence of an acid catalyst to form methyl 4-aminobenzoate.
Sulfonylation: The amino group of methyl 4-aminobenzoate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Aminomethylation: Finally, the sulfonylated intermediate is reacted with benzyl chloride to introduce the phenyl group, resulting in the formation of Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives by reducing the sulfonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
相似化合物的比较
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate.
Methyl 4-{[(phenylsulfonyl)amino]methyl}benzoate: Similar structure but lacks the methyl group on the sulfonyl moiety.
Methyl 4-{[(methylsulfonyl)amino]methyl}benzoate: Similar structure but lacks the phenyl group.
Uniqueness
Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate is unique due to the presence of both methylsulfonyl and phenyl groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential biological activities compared to its analogs.
属性
IUPAC Name |
methyl 4-[(N-methylsulfonylanilino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-16(18)14-10-8-13(9-11-14)12-17(22(2,19)20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDMKFBCJZOWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2425667.png)
![1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2425670.png)
![2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2425672.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile](/img/structure/B2425677.png)


![1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425682.png)

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol](/img/structure/B2425684.png)

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol](/img/structure/B2425686.png)
![Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2425687.png)

